molecular formula C15H17N5O2S B2721486 N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5,6,7,8-tetrahydrocinnoline-3-carboxamide CAS No. 2415462-00-7

N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5,6,7,8-tetrahydrocinnoline-3-carboxamide

Cat. No.: B2721486
CAS No.: 2415462-00-7
M. Wt: 331.39
InChI Key: HZQSPTHJXDFDFD-UHFFFAOYSA-N
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Description

N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a complex organic compound that features a thiazole ring and a tetrahydrocinnoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole derivative with the tetrahydrocinnoline-3-carboxamide under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5,6,7,8-tetrahydrocinnoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5,6,7,8-tetrahydrocinnoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[2-(Dimethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide
  • N-[4-[2-(Ethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide

Uniqueness

N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5,6,7,8-tetrahydrocinnoline-3-carboxamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the tetrahydrocinnoline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-16-13(21)7-10-8-23-15(17-10)18-14(22)12-6-9-4-2-3-5-11(9)19-20-12/h6,8H,2-5,7H2,1H3,(H,16,21)(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQSPTHJXDFDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)C2=NN=C3CCCCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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